molecular formula C25H22N2O4S B2633399 (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-28-0

(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2633399
M. Wt: 446.52
InChI Key: QRJBONMXUKKVKP-QPLCGJKRSA-N
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Description

(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

This compound is similar to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives, which were synthesized and evaluated for their anti-inflammatory properties .

Methods of Application

The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The synthesized compounds were then evaluated for anti-inflammatory activity .

Results or Outcomes

Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antimicrobial Activity

Methods of Application

The compounds were synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

Results or Outcomes

The compounds were found to have potent antimicrobial activity against the tested strains. Further, in silico studies were conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4

Scientific Field

Organic Chemistry

Methods of Application

The compound was synthesized by mixing 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and 4-methoxybenzaldehyde in H2O or EtOH. The mixture was then magnetically stirred at 50–60 °C for 2.0 hours .

Results or Outcomes

The result of this process was the successful synthesis of the compound 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4 .

Functionalization of 2-(benzo[d]thiazol-2-yl)phenol (BTZ) Derivatives

Scientific Field

Physical Chemistry

Summary of the Application

This application involves the functionalization of 2-(benzo[d]thiazol-2-yl)phenol (BTZ) derivatives .

Methods of Application

The study involved a systematic investigation of the photophysical, electrochemical properties, and thermal stability of the ligand and its difluoroborate complexes .

Results or Outcomes

The study revealed the relationship between the molecular structure and the photophysical properties of these compounds .

properties

IUPAC Name

4-benzoyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-30-15-14-27-21-13-12-20(31-2)16-22(21)32-25(27)26-24(29)19-10-8-18(9-11-19)23(28)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJBONMXUKKVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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